Binding Affinity: BMS-753 vs. AGN-195183 and ATRA
BMS-753 exhibits a binding affinity (Ki) of 2 nM for RARα, which is measurably lower (more potent) than the Kd of 3 nM reported for the selective RARα agonist AGN-195183 . Compared to the natural pan-agonist all-trans retinoic acid (ATRA), which has an IC50 of approximately 14 nM for RARα, BMS-753 demonstrates a 7-fold improvement in binding potency . This quantitative advantage in target engagement is critical for studies requiring maximal receptor occupancy at lower compound concentrations.
| Evidence Dimension | Binding affinity for RARα |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | AGN-195183: Kd = 3 nM; ATRA: IC50 ≈ 14 nM |
| Quantified Difference | BMS-753 is 1.5-fold more potent than AGN-195183 and 7-fold more potent than ATRA in receptor binding |
| Conditions | In vitro competitive binding assays using recombinant RARα ligand-binding domain |
Why This Matters
Higher binding potency enables lower working concentrations, reducing potential off-target effects and conserving compound in long-term studies.
